Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate is a chemical compound with the molecular formula C₁₀H₆F₃NO₂S. It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The trifluoromethyl group attached to the benzene ring enhances the compound’s chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiophenol with trifluoroacetic anhydride to form the intermediate 2-(trifluoromethyl)benzo[d]thiazole. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethoxy)benzothiazole: Similar in structure but with a chloro group instead of a methyl ester.
Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate: Contains a bromo and fluorine substituent instead of a trifluoromethyl group.
Uniqueness
Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c1-16-8(15)5-2-3-6-7(4-5)17-9(14-6)10(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRWJDXTDONPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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